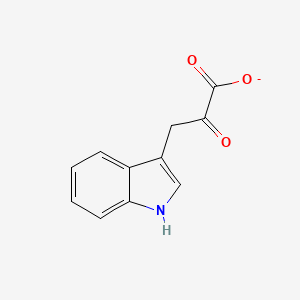
3-(吲哚-3-基)丙酮酸
描述
3-(indol-3-yl)pyruvate is a indol-3-yl carboxylic acid anion that is the conjugate base of 3-(indol-3-yl)pyruvic acid It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is an indol-3-yl carboxylic acid anion and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3-(indol-3-yl)pyruvic acid.
科学研究应用
癌症治疗和神经退行性疾病
3-(吲哚-3-基)丙酮酸衍生物已显示出作为色氨酸 2,3-双加氧酶 (TDO-2) 抑制剂的潜力,TDO-2 是癌症治疗和神经退行性疾病(如帕金森病、阿尔茨海默病和亨廷顿病)的潜在治疗靶点。这些化合物也可能对治疗慢性病毒感染和肥胖症产生影响 (Abdel-Magid,2017)。
生物颜料应用
一种天然衍生的颜料,与 3-(吲哚-3-基)丙酮酸密切相关,已在各种细菌物种中被发现,显示出作为源自 L-色氨酸的新型治疗药物类别的潜力。这种颜料表现出抗癌和抗生素特性,并在纺织、化妆品和医药等工业市场中越来越受欢迎,展示了广泛的生物行为,包括抗氧化、抗肿瘤和免疫调节活性 (Ishani、Isita 和 Vijayakumar,2021)。
植物生长和微生物相互作用
吲哚-3-丙酮酸脱羧酶是一种参与吲哚-3-乙酸(一种植物生长激素)生物合成的酶,它催化 3-(吲哚-3-基)丙酮酸转化为吲哚-3-乙醛。这一途径在植物和微生物之间的相互作用中很重要,例如从黄瓜根际分离出的肺炎克雷伯菌,强调了 3-(吲哚-3-基)丙酮酸在促进植物生长和健康中的作用 (Schütz 等,2003)。
半导体器件中的光电特性
对 3-(1H-吲哚-3-基)-1-苯基咪唑并[1,5-a]吡啶和相关化合物的研究揭示了它们在分子和固态块状水平上的光电和电荷转移性质的宝贵见解。这些特性使此类衍生物适用于多功能有机半导体器件,表明 3-(吲哚-3-基)丙酮酸衍生物在电子应用中的潜力 (Irfan 等,2019)。
微生物中的生长素产生
3-(吲哚-3-基)丙酮酸也是各种微生物(包括多粘芽孢杆菌)中吲哚-3-乙酸 (IAA) 产生的核心。对参与这一途径的基因的鉴定和功能分析阐明了 IAA 的微生物合成,这在植物-微生物相互作用中起着至关重要的作用,并可能具有农业应用 (Phi 等,2008)。
属性
产品名称 |
3-(Indol-3-yl)pyruvate |
|---|---|
分子式 |
C11H8NO3- |
分子量 |
202.19 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)-2-oxopropanoate |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/p-1 |
InChI 键 |
RSTKLPZEZYGQPY-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)
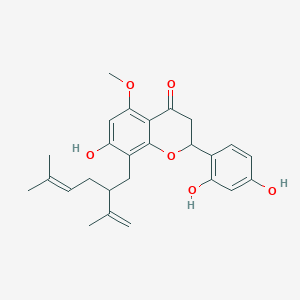
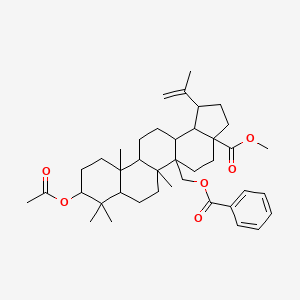

![1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B1233637.png)
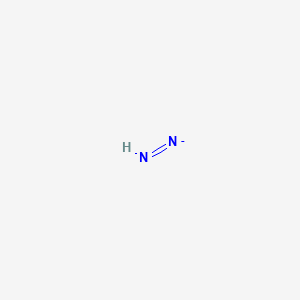
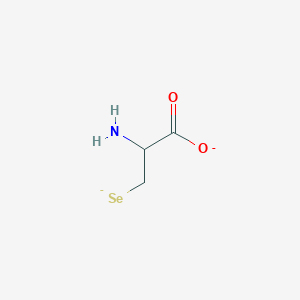
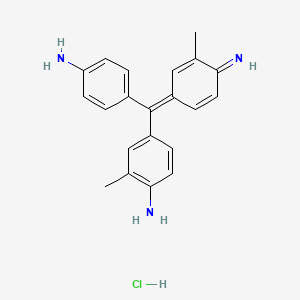

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233647.png)
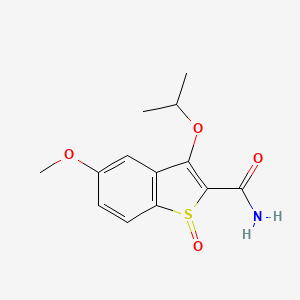

![4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide](/img/structure/B1233653.png)
